molecular formula C25H29N7O B10923883 1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923883
M. Wt: 443.5 g/mol
InChI Key: LWAGITNRBOYYRV-UHFFFAOYSA-N
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Description

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole moiety and the butyl, cyclopropyl, and methyl substituents. Common reagents used in these steps include organometallic reagents, such as Grignard reagents, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

1-butyl-6-cyclopropyl-3-methyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H29N7O/c1-4-5-12-32-23-22(17(3)29-32)20(13-21(27-23)19-10-11-19)24(33)28-25-26-15-31(30-25)14-18-8-6-16(2)7-9-18/h6-9,13,15,19H,4-5,10-12,14H2,1-3H3,(H,28,30,33)

InChI Key

LWAGITNRBOYYRV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=C(C=C5)C

Origin of Product

United States

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